molecular formula C11H9Cl2NO B11869939 2,4-Dichloro-5-methoxy-8-methylquinoline

2,4-Dichloro-5-methoxy-8-methylquinoline

Cat. No.: B11869939
M. Wt: 242.10 g/mol
InChI Key: YQAMZHYNNYZGTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxy-8-methylquinoline is a quinoline derivative characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation followed by cyclization and chlorination steps. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of green solvents are explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

2,4-Dichloro-5-methoxy-8-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxy-8-methylquinoline involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions that are essential cofactors for various enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-methoxy-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2,4-dichloro-5-methoxy-8-methylquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-3-4-8(15-2)10-7(12)5-9(13)14-11(6)10/h3-5H,1-2H3

InChI Key

YQAMZHYNNYZGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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